![molecular formula C13H20NO3P B14272977 Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate CAS No. 179072-75-4](/img/structure/B14272977.png)
Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a vinyl group, which is further substituted with an amino group and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate vinyl compound. One common method is the Kabachnik-Fields reaction, where diethyl phosphite reacts with an imine derived from 4-methylbenzaldehyde and an amine under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the vinyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition, as phosphonates are known to mimic phosphate esters and can act as enzyme inhibitors.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate esters as substrates. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
- Diethyl [2-amino-2-(4-chlorophenyl)ethenyl]phosphonate
- Diethyl [2-amino-2-(4-nitrophenyl)ethenyl]phosphonate
- Diethyl [2-amino-2-(4-methoxyphenyl)ethenyl]phosphonate
Comparison: Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the phenyl ring, the methyl group can affect the compound’s lipophilicity, steric properties, and electronic effects, leading to variations in its chemical behavior and biological activity.
Propriétés
Numéro CAS |
179072-75-4 |
|---|---|
Formule moléculaire |
C13H20NO3P |
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1-(4-methylphenyl)ethenamine |
InChI |
InChI=1S/C13H20NO3P/c1-4-16-18(15,17-5-2)10-13(14)12-8-6-11(3)7-9-12/h6-10H,4-5,14H2,1-3H3 |
Clé InChI |
DVKSFLJAEHAJMV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=C(C1=CC=C(C=C1)C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


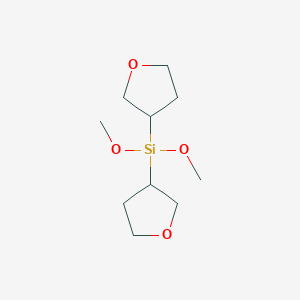
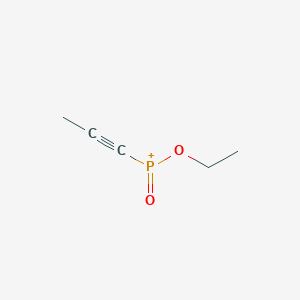
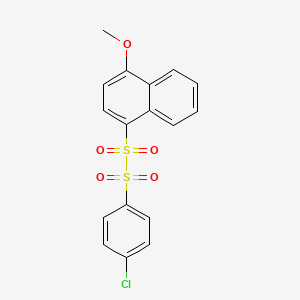
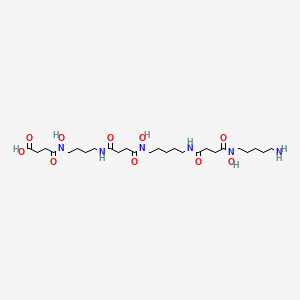
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
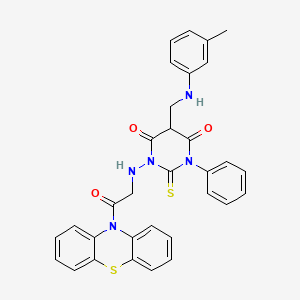
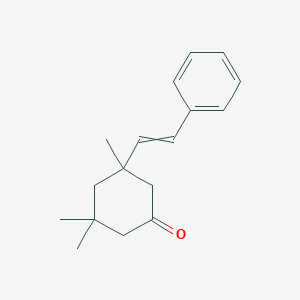
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
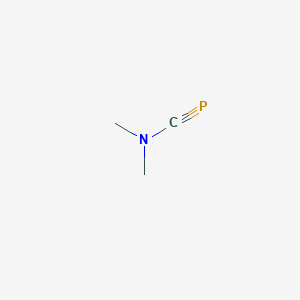
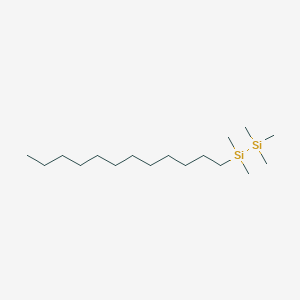
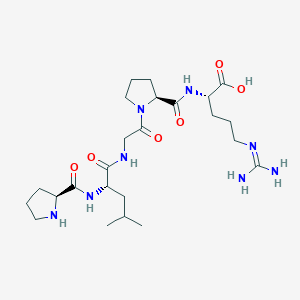
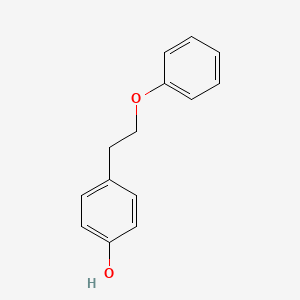

![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
